

3-Fluoro-4-biphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-biphenylboronic acid

Cat. No.: B1358616

[Get Quote](#)

Technical Guide: 3-Fluoro-4-biphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and key applications of **3-Fluoro-4-biphenylboronic acid**, a versatile reagent in modern organic synthesis and drug discovery.

Core Compound Specifications

3-Fluoro-4-biphenylboronic acid is a fluorinated organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions. Its structural and chemical properties make it a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.

Property	Value
Molecular Formula	C ₁₂ H ₁₀ BFO ₂
Molecular Weight	216.02 g/mol
CAS Number	409108-13-0
Appearance	White to off-white crystalline powder

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

A primary application of **3-Fluoro-4-biphenylboronic acid** is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in biologically active compounds. Below is a representative experimental protocol for a typical Suzuki-Miyaura coupling reaction utilizing this reagent.

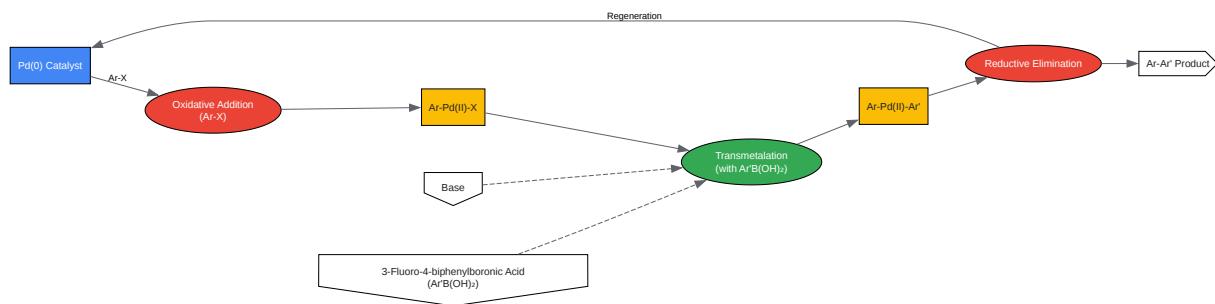
Reaction:

Aryl Halide + **3-Fluoro-4-biphenylboronic Acid** → 3-Fluoro-4-aryl-biphenyl

Materials:

- Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
- **3-Fluoro-4-biphenylboronic acid** (1.2 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0 eq)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:


- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, **3-Fluoro-4-biphenylboronic acid**, and the base.
- Solvent Addition: Add the anhydrous solvent to the flask.
- Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the mixture to several freeze-pump-thaw cycles.
- Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

- Reaction: Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir vigorously.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation involving **3-Fluoro-4-biphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a foundational understanding of **3-Fluoro-4-biphenylboronic acid** for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

- To cite this document: BenchChem. [3-Fluoro-4-biphenylboronic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1358616#3-fluoro-4-biphenylboronic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1358616#3-fluoro-4-biphenylboronic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com